molecular formula C34H30N12Na2O6S2 B13747494 Fluorescent brightener 205 CAS No. 31900-04-6

Fluorescent brightener 205

Cat. No.: B13747494
CAS No.: 31900-04-6
M. Wt: 812.8 g/mol
InChI Key: KQIXHGNMGGYJAC-QDBORUFSSA-L
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Description

It is designed to enhance the appearance of color and whiteness in various materials by absorbing ultraviolet light and re-emitting it as visible blue light . This compound is commonly used in the textile, paper, and detergent industries to improve the brightness and whiteness of products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 205 typically involves a multi-step process. The starting material, 2,4,6-trichloro-1,3,5-triazine, undergoes successive nucleophilic substitution reactions with aniline derivatives to form dichlorotriazinyl intermediates. These intermediates are then condensed with 4,4’-diaminostilbene-2,2’-disulfonic acid to produce bis-monochlorotriazine compounds. Finally, these compounds undergo further nucleophilic substitution with ethanolamine to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity. The process includes steps like mixing, heating, and purification through crystallization or filtration .

Chemical Reactions Analysis

Types of Reactions: Fluorescent Brightener 205 primarily undergoes nucleophilic substitution reactions due to the presence of reactive chloro groups in the triazine ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various triazine-stilbene derivatives, which are characterized by their fluorescent properties .

Scientific Research Applications

Comparison with Similar Compounds

Fluorescent Brightener 205 stands out for its versatility and effectiveness across various applications, making it a valuable compound in both scientific research and industrial processes.

Properties

CAS No.

31900-04-6

Molecular Formula

C34H30N12Na2O6S2

Molecular Weight

812.8 g/mol

IUPAC Name

disodium;5-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C34H32N12O6S2.2Na/c1-35-29-41-31(37-23-9-5-3-6-10-23)45-33(43-29)39-25-17-15-21(27(19-25)53(47,48)49)13-14-22-16-18-26(20-28(22)54(50,51)52)40-34-44-30(36-2)42-32(46-34)38-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,47,48,49)(H,50,51,52)(H3,35,37,39,41,43,45)(H3,36,38,40,42,44,46);;/q;2*+1/p-2/b14-13+;;

InChI Key

KQIXHGNMGGYJAC-QDBORUFSSA-L

Isomeric SMILES

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]

Canonical SMILES

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]

Origin of Product

United States

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